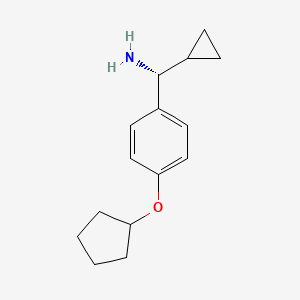

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine

CAS No.:

Cat. No.: VC17488330

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO |

|---|---|

| Molecular Weight | 231.33 g/mol |

| IUPAC Name | (R)-(4-cyclopentyloxyphenyl)-cyclopropylmethanamine |

| Standard InChI | InChI=1S/C15H21NO/c16-15(11-5-6-11)12-7-9-14(10-8-12)17-13-3-1-2-4-13/h7-11,13,15H,1-6,16H2/t15-/m1/s1 |

| Standard InChI Key | VOQXTDYESXJSPL-OAHLLOKOSA-N |

| Isomeric SMILES | C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C3CC3)N |

| Canonical SMILES | C1CCC(C1)OC2=CC=C(C=C2)C(C3CC3)N |

Introduction

(R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine is a chiral organic compound with a molecular formula of C₁₅H₂₁NO. It is characterized by its cyclopentyl and cyclopropyl groups attached to a phenyl ring, which is linked to an amine group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Applications

The synthesis of (R)-(4-(Cyclopentyloxy)phenyl)(cyclopropyl)methanamine typically involves asymmetric synthesis methods to achieve the desired chirality. Chiral compounds like this are crucial in pharmaceutical applications due to their specific interactions with biological targets.

Potential Applications

-

Pharmaceuticals: Chiral compounds are often used in drug development due to their ability to interact specifically with biological targets, enhancing efficacy and reducing side effects.

-

Catalysis: Similar chiral amines are used as ligands in asymmetric catalysis, facilitating reactions with high enantioselectivity.

Identifiers

| Identifier Type | Identifier Value |

|---|---|

| PubChem CID | 95448656 |

| CAS Number | 52389-64-7 (reported as incorrect in some sources), 1270061-53-4 |

| InChIKey | VOQXTDYESXJSPL-OAHLLOKOSA-N |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume